2-Amino-5-(tert-butyl-dimethyl-silanyloxy)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid typically involves the protection of the hydroxyl group on the benzoic acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The amino group can be introduced through nitration followed by reduction or via direct amination reactions .
Industrial Production Methods
This could include continuous flow processes for the protection and amination steps .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group (if present) can be reduced back to an amino group.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can remove the TBDMS group.
Major Products
The major products formed from these reactions include nitrobenzoic acids, aminobenzoic acids, and deprotected benzoic acids .
Scientific Research Applications
2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid depends on its specific application. In enzyme inhibition, for example, the amino group can interact with the active site of the enzyme, while the TBDMS group can provide steric hindrance or protection during the reaction . The molecular targets and pathways involved would vary based on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-hydroxybenzoic acid: Lacks the TBDMS protection, making it more reactive but less stable.
2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoic acid: Similar structure but with the TBDMS group in a different position, affecting its reactivity and applications.
Uniqueness
2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid is unique due to the presence of both an amino group and a TBDMS-protected hydroxyl group, providing a balance of reactivity and stability that is useful in various synthetic and research applications .
Properties
Molecular Formula |
C13H21NO3Si |
---|---|
Molecular Weight |
267.40 g/mol |
IUPAC Name |
2-amino-5-[tert-butyl(dimethyl)silyl]oxybenzoic acid |
InChI |
InChI=1S/C13H21NO3Si/c1-13(2,3)18(4,5)17-9-6-7-11(14)10(8-9)12(15)16/h6-8H,14H2,1-5H3,(H,15,16) |
InChI Key |
DWGVYEXOOAAZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.